molecular formula C12H23N5O3 B12439138 2-Amino-6-({[3-(3-methyldiazirin-3-yl)propyl]carbamoyl}amino)hexanoic acid

2-Amino-6-({[3-(3-methyldiazirin-3-yl)propyl]carbamoyl}amino)hexanoic acid

Cat. No.: B12439138
M. Wt: 285.34 g/mol
InChI Key: YGUIFRMUMYTGAV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-({[3-(3-methyldiazirin-3-yl)propyl]carbamoyl}amino)hexanoic acid typically involves multiple steps. One common approach starts with the preparation of the diazirine precursor, followed by its attachment to a lysine derivative. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the diazirine group .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its specialized use in research settings. the general principles of scale-up synthesis, such as optimizing reaction conditions and purification processes, would apply .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-({[3-(3-methyldiazirin-3-yl)propyl]carbamoyl}amino)hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-Amino-6-({[3-(3-methyldiazirin-3-yl)propyl]carbamoyl}amino)hexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-({[3-(3-methyldiazirin-3-yl)propyl]carbamoyl}amino)hexanoic acid involves the formation of a reactive carbene intermediate upon exposure to UV light. This intermediate can covalently bind to nearby molecules, making it useful for studying molecular interactions. The primary molecular targets are proteins, and the pathways involved include covalent modification of amino acid residues .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-({[3-(3-trifluoromethyldiazirin-3-yl)propyl]carbamoyl}amino)hexanoic acid
  • 2-Amino-6-({[3-(3-phenyl-diazirin-3-yl)propyl]carbamoyl}amino)hexanoic acid

Uniqueness

2-Amino-6-({[3-(3-methyldiazirin-3-yl)propyl]carbamoyl}amino)hexanoic acid is unique due to its specific diazirine group, which provides distinct reactivity under UV light. This makes it particularly useful for photoaffinity labeling, a technique not as effectively performed by other similar compounds .

Properties

Molecular Formula

C12H23N5O3

Molecular Weight

285.34 g/mol

IUPAC Name

2-amino-6-[3-(3-methyldiazirin-3-yl)propylcarbamoylamino]hexanoic acid

InChI

InChI=1S/C12H23N5O3/c1-12(16-17-12)6-4-8-15-11(20)14-7-3-2-5-9(13)10(18)19/h9H,2-8,13H2,1H3,(H,18,19)(H2,14,15,20)

InChI Key

YGUIFRMUMYTGAV-UHFFFAOYSA-N

Canonical SMILES

CC1(N=N1)CCCNC(=O)NCCCCC(C(=O)O)N

Origin of Product

United States

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